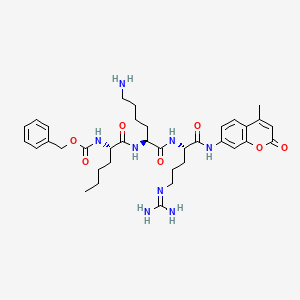
Z-Nle-Lys-Arg-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Nle-Lys-Arg-AMC: is a fluorogenic peptide substrate that specifically monitors cathepsin B activity over a broad pH range . This compound is widely used in scientific research due to its ability to provide insights into the activity of cathepsin B, a lysosomal cysteine protease involved in protein degradation and various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Nle-Lys-Arg-AMC involves the coupling of the peptide sequence Z-Nle-Lys-Arg with the fluorogenic molecule 7-amino-4-methylcoumarin (AMC). The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Z-Nle-Lys-Arg is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled with AMC using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS and large-scale HPLC systems for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Z-Nle-Lys-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by cathepsin B. The hydrolysis of the peptide bond between the arginine residue and AMC releases the fluorogenic AMC molecule, which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions:
Reagents: Cathepsin B enzyme, buffer solutions (e.g., phosphate-buffered saline, pH 7.4).
Major Products: The major product formed from the hydrolysis reaction is the free AMC molecule, which exhibits strong fluorescence and can be quantitatively measured .
Applications De Recherche Scientifique
Chemistry: Z-Nle-Lys-Arg-AMC is used as a substrate in enzymatic assays to study the activity and specificity of cathepsin B. It helps in understanding the enzyme’s catalytic mechanism and substrate preferences .
Biology: In biological research, this compound is employed to monitor cathepsin B activity in various cell types, including neuronal and glial cells. This is crucial for studying the role of cathepsin B in cellular processes such as autophagy, apoptosis, and protein degradation .
Medicine: this compound is used in medical research to investigate the involvement of cathepsin B in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. It aids in the development of diagnostic tools and therapeutic strategies targeting cathepsin B .
Industry: In the pharmaceutical industry, this compound is utilized in high-throughput screening assays to identify potential inhibitors of cathepsin B. These inhibitors can serve as lead compounds for drug development .
Mécanisme D'action
Z-Nle-Lys-Arg-AMC exerts its effects by serving as a substrate for cathepsin B. The enzyme cleaves the peptide bond between the arginine residue and AMC, releasing the fluorogenic AMC molecule. This cleavage event is specific to cathepsin B and can be monitored using fluorescence spectroscopy . The molecular target of this compound is the active site of cathepsin B, where the hydrolysis reaction occurs .
Comparaison Avec Des Composés Similaires
Z-Phe-Arg-AMC: Another fluorogenic peptide substrate used to monitor cathepsin B activity but lacks specificity compared to Z-Nle-Lys-Arg-AMC.
Z-Arg-Arg-AMC: Monitors cathepsin B activity at neutral pH but displays minimal activity at acidic pH.
Uniqueness: this compound is unique due to its ability to specifically monitor cathepsin B activity over a broad pH range, from acidic to neutral conditions. This specificity makes it a valuable tool for studying cathepsin B activity in various physiological and pathological contexts .
Propriétés
Formule moléculaire |
C36H50N8O7 |
|---|---|
Poids moléculaire |
706.8 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C36H50N8O7/c1-3-4-13-29(44-36(49)50-22-24-11-6-5-7-12-24)34(48)42-27(14-8-9-18-37)33(47)43-28(15-10-19-40-35(38)39)32(46)41-25-16-17-26-23(2)20-31(45)51-30(26)21-25/h5-7,11-12,16-17,20-21,27-29H,3-4,8-10,13-15,18-19,22,37H2,1-2H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49)(H4,38,39,40)/t27-,28-,29-/m0/s1 |
Clé InChI |
NORKJDJOQHFBSO-AWCRTANDSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


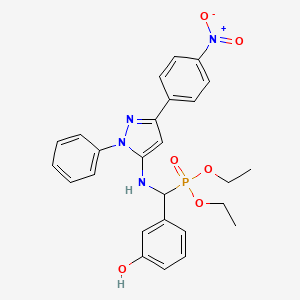

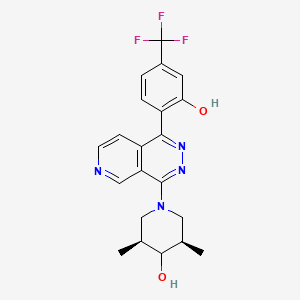


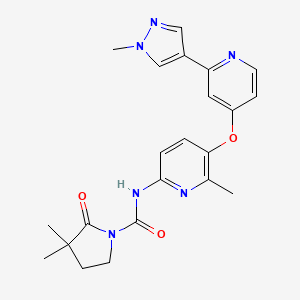
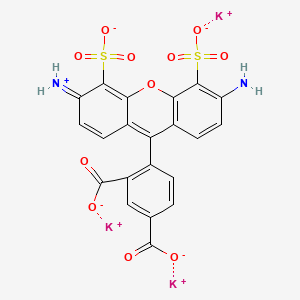
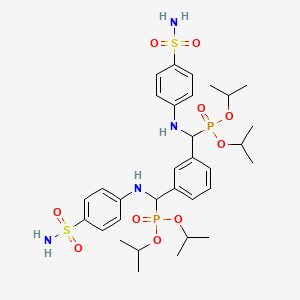
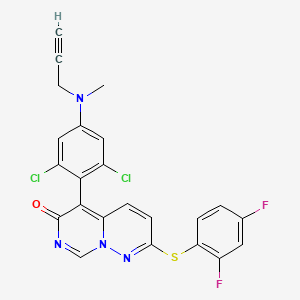
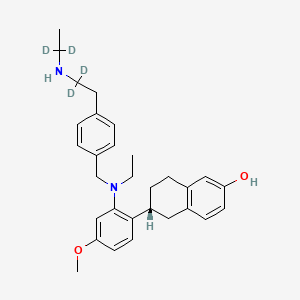

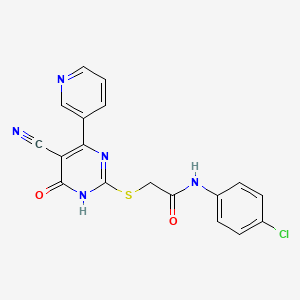
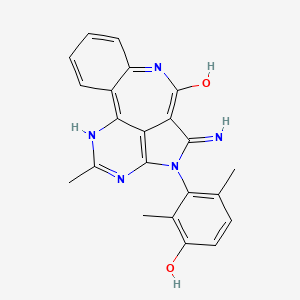
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
